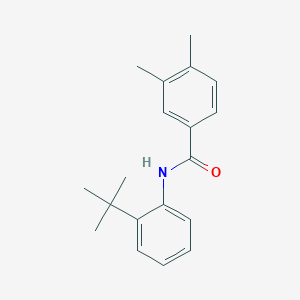![molecular formula C27H28ClNO6 B296719 ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of chromene derivatives. This compound has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the development of inflammation. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to a reduction in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments include its potent anti-inflammatory, antioxidant, and anti-cancer properties. It is also a synthetic compound, which allows for easy modification of its chemical structure to enhance its therapeutic potential. The limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data.
Orientations Futures
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Modification of the chemical structure of this compound to enhance its therapeutic potential.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of this compound in the treatment of other inflammatory diseases such as arthritis.
In conclusion, ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound with potent anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. While this compound shows promising results in scientific research, further studies are needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with ethyl 3-ethoxyacetoacetate in the presence of a base. This reaction leads to the formation of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one. The second step involves the reaction of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one with 2-amino-4-hydroxybenzoic acid in the presence of a base. This reaction leads to the formation of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C27H28ClNO6 |
|---|---|
Poids moléculaire |
498 g/mol |
Nom IUPAC |
ethyl 2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO6/c1-3-32-22-14-16(12-13-20(22)34-15-17-8-5-6-9-18(17)28)23-24-19(30)10-7-11-21(24)35-26(29)25(23)27(31)33-4-2/h5-6,8-9,12-14,23H,3-4,7,10-11,15,29H2,1-2H3 |
Clé InChI |
BKDCSRLJZMDWNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)
